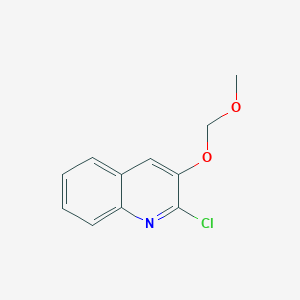
2-Chloro-3-(methoxymethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(methoxymethoxy)quinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 2-position and a methoxymethoxy group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethoxy)quinoline typically involves the chlorination of 3-(methoxymethoxy)quinoline. One common method is the reaction of 3-(methoxymethoxy)quinoline with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-3-(methoxymethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted-3-(methoxymethoxy)quinoline derivatives.
Oxidation: Formation of 3-(methoxymethoxy)quinoline-2-carboxylic acid or 3-(methoxymethoxy)quinoline-2-aldehyde.
Reduction: Formation of 2-chloro-3-(methoxymethoxy)tetrahydroquinoline.
科学的研究の応用
2-Chloro-3-(methoxymethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: The compound is employed in studying the structure-activity relationships (SAR) of quinoline derivatives and their biological activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 2-Chloro-3-(methoxymethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. The chloro and methoxymethoxy groups may enhance the binding affinity and selectivity of the compound towards its molecular targets.
類似化合物との比較
2-Chloro-3-(methoxymethoxy)quinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the methoxymethoxy group, making it less polar and potentially less active in certain biological assays.
3-Methoxyquinoline: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-3-methylquinoline: The presence of a methyl group instead of a methoxymethoxy group can lead to different chemical and biological properties.
The uniqueness of this compound lies in the combination of the chloro and methoxymethoxy groups, which can influence its reactivity, solubility, and biological activity.
特性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC名 |
2-chloro-3-(methoxymethoxy)quinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-15-10-6-8-4-2-3-5-9(8)13-11(10)12/h2-6H,7H2,1H3 |
InChIキー |
RAEKFMDZWGYUIF-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC2=CC=CC=C2N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


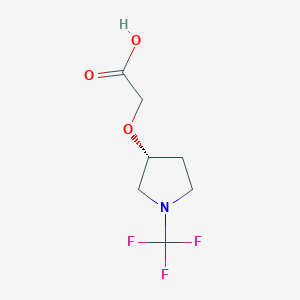
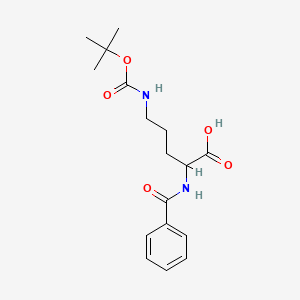

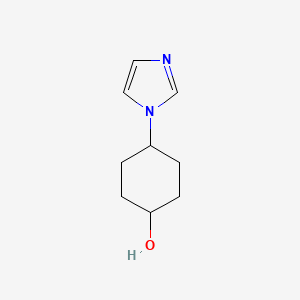
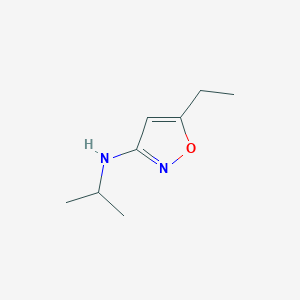

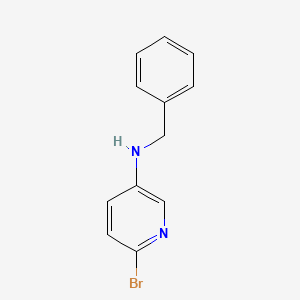
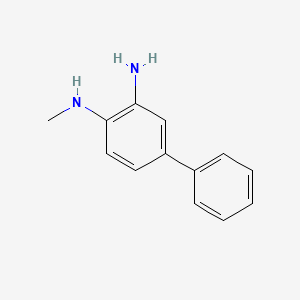
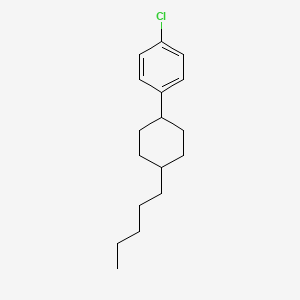

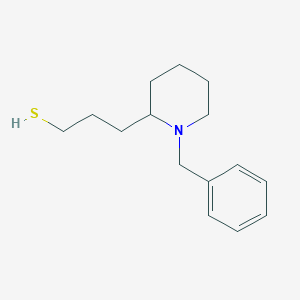
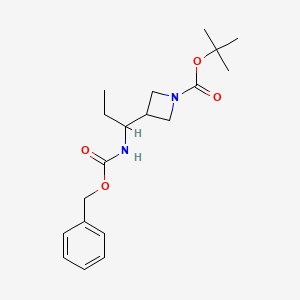
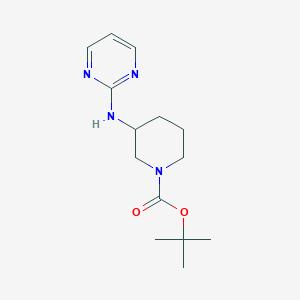
![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
